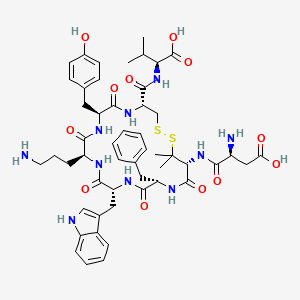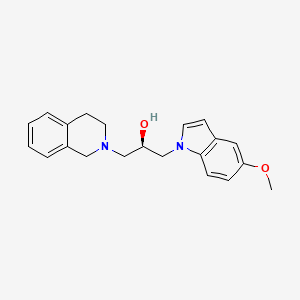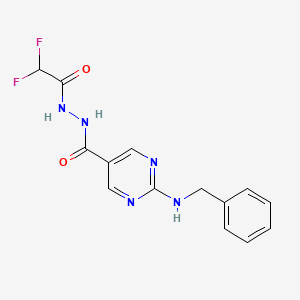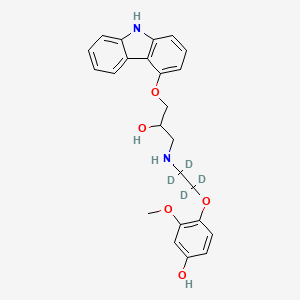
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 is a deuterated labeled version of the metabolite 4-Hydroxyphenyl Carvedilol. This compound is a stable isotope used primarily for research purposes. It is a metabolite of Carvedilol, a beta-blocker used to treat high blood pressure and heart failure. The deuterium labeling in this compound allows for precise quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Carvedilol metabolite 4-Hydroxyphenyl Carvedilol. This process is typically carried out in vitro, where deuterium is introduced into the molecular structure through specific chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium into the compound. The production is carried out under controlled conditions to maintain the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the original compound. These products are often used in further research to study the pharmacokinetics and pharmacodynamics of Carvedilol and its metabolites .
Wissenschaftliche Forschungsanwendungen
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Helps in studying the metabolic pathways of Carvedilol.
Medicine: Assists in understanding the pharmacokinetics and pharmacodynamics of Carvedilol.
Industry: Used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 involves its interaction with beta-adrenergic receptors. As a metabolite of Carvedilol, it retains the ability to block beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenyl Carvedilol: The non-deuterated version of the compound.
Carvedilol: The parent compound from which the metabolite is derived.
Other beta-blockers: Compounds like Metoprolol and Atenolol that also block beta-adrenergic receptors.
Uniqueness
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation during research. This makes it a valuable tool in drug development and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C24H26N2O5 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-1,1,2,2-tetradeuterioethoxy]-3-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i11D2,12D2 |
InChI-Schlüssel |
ZCJHEORDHXCJNB-AREBVXNXSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


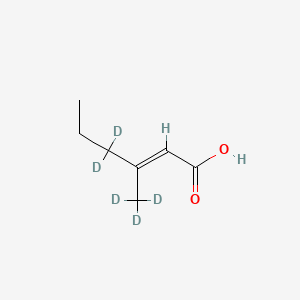


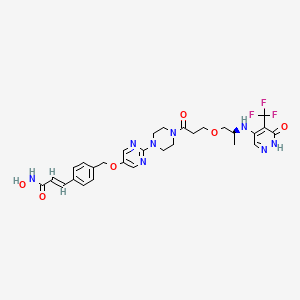
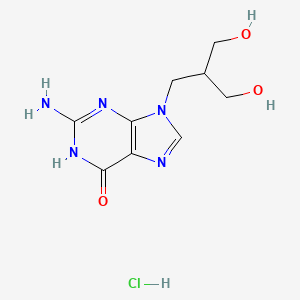
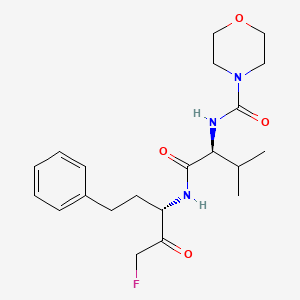
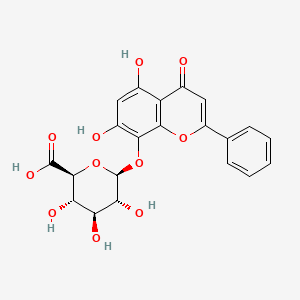

![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
